2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
Historical Development of Pyrazolotriazolopyrazine Compounds
The pyrazolotriazolopyrazine framework emerged in the late 20th century as chemists sought to combine the pharmacological advantages of pyrazole, triazole, and pyrazine heterocycles. Early work focused on simpler bicyclic systems, with seminal studies in the 1990s demonstrating their kinase inhibitory properties. The integration of a third ring system—achieved through innovative cyclization strategies—marked a significant advancement, enabling enhanced target affinity and metabolic stability.
Key milestones include:
The target compound represents a third-generation derivative, incorporating optimized butoxy and methoxy substituents to balance lipophilicity and target engagement.
Position Within Heterocyclic Medicinal Chemistry
This compound belongs to the tricyclic heteroaromatic family, characterized by:
- Core architecture : Pyrazolo[1,5-a]triazolo[3,4-c]pyrazine (three fused six-membered rings)
- Key substituents :
- 4-Butoxyphenyl at position 9
- Thioacetamide linker at position 3
- 4-Methoxyphenylamide terminus
Comparative analysis with related systems reveals distinct advantages:
The 4-butoxy group enhances membrane permeability (predicted logP 3.5–4.1), while the thioacetamide linker provides conformational flexibility for target binding.
Research Significance and Current Landscape
Recent studies emphasize two key directions:
- Oncology applications : Analogous compounds demonstrate potent inhibition of hypoxia-inducible carbonic anhydrases (CAIX/CAXII), with IC₅₀ values <50 nM. The 4-methoxyphenyl group may enhance isoform selectivity over off-target CAII.
- Antimicrobial potential : Triazolo[4,3-a]pyrazine derivatives show MIC values of 2–8 μg/mL against Gram-positive pathogens, suggesting possible structure-activity parallels.
Emerging synthetic strategies, particularly late-stage functionalization via C–H activation, enable efficient exploration of:
- Alternative alkoxy chains (propoxy, pentyloxy)
- Sulfur isosteres (sulfoxide, sulfone)
- Amide bioisosteres (urea, carbamate)
Ongoing computational studies utilize molecular docking to optimize interactions with ATP-binding pockets and allosteric regulatory sites, positioning this compound class at the frontier of structure-based drug design.
Properties
CAS No. |
1223815-82-4 |
|---|---|
Molecular Formula |
C26H26N6O3S |
Molecular Weight |
502.59 |
IUPAC Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H26N6O3S/c1-3-4-15-35-21-9-5-18(6-10-21)22-16-23-25-28-29-26(31(25)13-14-32(23)30-22)36-17-24(33)27-19-7-11-20(34-2)12-8-19/h5-14,16H,3-4,15,17H2,1-2H3,(H,27,33) |
InChI Key |
QLQIFHMZZBRFFT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)OC)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
The compound 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a member of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine class. This class of compounds has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The compound's molecular formula is with a molecular weight of approximately 504.58 Da .
Chemical Structure
The structure of this compound features a complex arrangement that includes a pyrazolo-triazole framework and a thioether linkage. The detailed IUPAC name is:
Biological Activity Overview
Research indicates that compounds within this class exhibit various biological activities including:
- Antitumor Activity : Preliminary studies suggest that similar compounds can inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, they may target Bruton’s tyrosine kinase (BTK), which is implicated in several malignancies .
- Cytotoxic Effects : In vitro assays have shown that related compounds demonstrate significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). These effects are often linked to the induction of apoptosis through caspase activation .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit serine/threonine-protein kinase AKT and cyclin-dependent kinases (CDKs), leading to reduced cell viability .
- Induction of Apoptosis : The activation of caspase pathways (caspases 3, 8, and 9) plays a crucial role in mediating apoptosis in cancer cells exposed to these compounds .
- Modulation of Autophagy : Some derivatives have been reported to influence autophagic processes by promoting the formation of autophagosomes and modulating key proteins such as beclin-1 and mTOR .
Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer potential of a related pyrazolo compound in MCF-7 and MDA-MB-231 breast cancer cell lines. The results demonstrated that the compound significantly reduced cell viability compared to cisplatin, with mechanisms involving apoptosis and autophagy being confirmed through biochemical assays .
Study 2: Molecular Docking Studies
Molecular docking studies have indicated that these compounds can effectively bind to targets involved in tumor growth and survival pathways. This computational approach helps predict their efficacy and optimize their design for enhanced biological activity .
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthetic Routes
- Initial Reaction : Combine appropriate benzyl derivatives with butoxyphenyl compounds under controlled conditions.
- Cyclization : Employ cyclization techniques to form the fused pyrazole and triazole rings.
- Thioether Formation : Introduce thio groups to stabilize the structure.
- Final Modifications : Adjust functional groups to enhance solubility and bioactivity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves interaction with molecular targets such as kinases and transcription factors.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. Its efficacy may stem from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory Effects
Research suggests that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its action may involve modulation of cytokine production and inhibition of inflammatory mediators.
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide resulted in significant cell death compared to control groups. The study utilized flow cytometry to analyze apoptosis markers.
Case Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This study supports its potential use in developing new antimicrobial agents.
Agricultural Applications
The compound's unique properties may also lend themselves to agricultural applications, particularly in developing new pesticides or fungicides. Its ability to interact with biological systems could provide a pathway for creating environmentally friendly agricultural solutions.
Chemical Reactions Analysis
Chemical Reactivity Analysis
The compound’s functional groups enable diverse chemical transformations:
Thio Group Reactions
-
Nucleophilic Substitution : The thio group (-S-) can undergo substitution with nucleophiles (e.g., hydroxylamine, amines) under basic conditions .
-
Oxidation : Conversion to sulfoxide/sulfone via oxidizing agents (e.g., H₂O₂, m-CPBA).
-
Hydrolysis : Acidic/basic hydrolysis to form sulfonic acid derivatives.
Acetamide Group Reactions
-
Hydrolysis : Acidic or enzymatic cleavage to yield carboxylic acids .
-
Amide Coupling : Further functionalization via peptide bond formation.
Heterocyclic Ring Reactivity
-
Electrophilic Substitution : Potential aromatic substitution on the pyrazolo-triazolo-pyrazin core (e.g., nitration, alkylation).
-
Metal-Catalyzed Coupling : Cross-coupling reactions (e.g., Suzuki, Heck) at reactive positions.
Analytical Techniques
Confirmation of the compound’s structure and purity relies on:
-
NMR : Probing hydrogen environments and coupling patterns.
-
Mass Spectrometry : Molecular weight and fragmentation analysis.
-
Infrared Spectroscopy : Functional group identification (e.g., thio, amide stretches).
Future Research Directions
-
Optimization of Synthesis : Exploring microwave-assisted methods or alternative acid promoters (e.g., TMSCl) to improve yields .
-
Reaction Mechanism Studies : Investigating regioselectivity in cascade cyclizations and thio group substitutions.
-
Biological Profiling : Assessing cytotoxicity, pro-oxidative activity, and apoptosis/necroptosis pathways .
This compound’s intricate structure and reactive functional groups position it as a valuable candidate for interdisciplinary research, bridging organic synthesis and applied chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of polycyclic heteroaromatic systems, with key similarities to pyrazolo-triazolo-pyrimidines and pyrazolo[1,5-a]pyrimidines. Below is a comparative analysis:
Key Observations
Core Structure Variations: The target compound’s pyrazolo-triazolo-pyrazine core differs from the pyrazolo-triazolo-pyrimidine in 16a/b and the pyrazolo[1,5-a]pyrimidine in 10a . The thioacetamide linker in the target compound is distinct from the chromen-4-one or cyano groups in analogues, suggesting divergent reactivity or metabolic stability .
Substituent Effects :
- 4-Butoxyphenyl vs. 4-Fluorophenyl/4-Nitrophenyl : The butoxy group’s longer alkyl chain may enhance membrane permeability compared to electron-withdrawing nitro or fluoro groups in 16a/b .
- 4-Methoxyphenyl vs. Phenyl : Methoxy groups improve solubility relative to unsubstituted phenyl rings in 16a/b .
Synthetic Routes :
- Analogues like 16a/b are synthesized via cyclization reactions using benzhydrazide , while the patent compound in employs Suzuki coupling. The target compound’s synthesis likely involves similar multi-step heterocyclization, though specifics are unavailable.
Thermal Stability :
- High melting points (>300°C) in analogues (e.g., 16a/b, ) suggest thermal robustness, a trait likely shared by the target compound due to its fused aromatic core.
Q & A
Basic: What are the common synthetic routes for preparing this compound?
The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
- Nucleophilic substitution : Reacting pyrazolo-triazolo-pyrazine precursors with α-chloroacetamides under reflux conditions in ethanol or DMF, as described in analogous syntheses of pyrazolo-triazolo derivatives .
- Thioether linkage formation : Introducing the thioacetamide moiety via reaction with mercaptoacetic acid derivatives in the presence of base (e.g., K₂CO₃) to ensure deprotonation of the thiol group .
- Final amidation : Coupling with 4-methoxyaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the acetamide group .
Optimization tip : Adjust reaction time and temperature to improve yield. For example, refluxing at 80–90°C for 8–12 hours enhances intermediate stability .
Basic: Which spectroscopic and analytical methods are used for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and assess purity. Aromatic protons in the pyrazolo-triazolo core appear as distinct doublets (δ 7.5–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H]⁺) and fragmentation patterns, ensuring correct molecular weight .
- Elemental analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .
Critical step : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate pure intermediates before characterization .
Advanced: How to design experiments to evaluate biological activity (e.g., enzyme inhibition or antioxidant potential)?
- In vitro assays :
- Antioxidant activity : Use DPPH radical scavenging assays (λ = 517 nm) with ascorbic acid as a positive control. Prepare compound solutions in DMSO (1–100 μM) and measure IC₅₀ values .
- Enzyme inhibition : Test against kinases or phosphodiesterases via fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). Include ATP-competitive inhibitors as benchmarks .
- Dose-response curves : Perform triplicate experiments at 6–8 concentrations to ensure reproducibility. Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ .
Note : Account for solubility limitations by optimizing DMSO concentration (<1% v/v) to avoid cytotoxicity .
Advanced: How to resolve contradictions in biological activity data across studies?
- Structural-activity analysis : Compare substituent effects. For example, replacing the 4-butoxyphenyl group with electron-withdrawing groups (e.g., -Cl) may alter binding affinity due to changes in π-π stacking .
- Assay condition standardization :
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., PDE4B). Compare binding poses with experimental IC₅₀ values to validate hypotheses .
Advanced: What strategies optimize synthetic yield and purity for scale-up?
- Greener oxidation : Replace hazardous oxidants (e.g., CrO₃) with NaOCl in ethanol for oxidative cyclization steps, improving safety and yield (73% reported for analogous triazolo-pyridines) .
- Purification : Use flash chromatography (hexane:ethyl acetate, 3:1) for intermediates. For final products, recrystallize from hot ethanol to achieve >95% purity .
- Scale-up adjustments : Increase stirring rate (500–700 rpm) to maintain homogeneity in exothermic reactions. Monitor temperature with a jacketed reactor to prevent decomposition .
Advanced: How to explore structure-activity relationships (SAR) for derivative libraries?
- Substituent variation : Synthesize analogs with:
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyrazine N-atoms) and hydrophobic pockets .
- In vivo validation : Prioritize derivatives with <10 μM IC₅₀ in vitro for pharmacokinetic studies (e.g., murine models) to evaluate bioavailability and toxicity .
Advanced: What computational methods predict metabolic stability and toxicity?
- ADMET prediction : Use SwissADME to calculate LogP (optimal range: 2–4), topological polar surface area (<140 Ų for blood-brain barrier penetration), and cytochrome P450 inhibition profiles .
- Metabolite identification : Run in silico metabolism simulations (Meteor Nexus) to predict phase I/II metabolites. Focus on demethylation of the 4-methoxyphenyl group as a potential detoxification pathway .
- Toxicophore screening : Apply Derek Nexus to flag structural alerts (e.g., Michael acceptors or quinone-like motifs) that may cause hepatotoxicity .
Advanced: How to validate target engagement in cellular models?
- Cellular thermal shift assays (CETSA) : Treat cells (e.g., HEK293) with 10 μM compound, lyse, and heat (37–65°C). Use Western blotting to monitor stabilization of target proteins (e.g., kinases) .
- Fluorescence polarization : Label recombinant proteins with FITC and measure polarization changes upon compound binding (Kd calculation) .
- CRISPR knockouts : Generate target gene (e.g., PDE4B)-KO cell lines. Compare compound efficacy in wild-type vs. KO models to confirm on-target effects .
Advanced: How to address poor aqueous solubility in formulation studies?
- Prodrug design : Introduce phosphate or glycoside groups at the acetamide nitrogen to enhance hydrophilicity. Hydrolyze in vivo via esterases .
- Nanoparticle encapsulation : Use PLGA-PEG nanoparticles (100–200 nm diameter) prepared by solvent evaporation. Characterize loading efficiency via HPLC .
- Co-solvent systems : Test solubility in PBS with 10–20% PEG-400 or cyclodextrin (e.g., HP-β-CD) for in vivo administration .
Advanced: What crystallographic techniques resolve structural ambiguities?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (ethanol/water, 1:1). Resolve at 173 K with Mo-Kα radiation (λ = 0.71073 Å). Analyze using SHELX to confirm bond lengths (e.g., C-S bond: ~1.78 Å) and dihedral angles .
- Powder XRD : Compare experimental patterns (Cu-Kα, 2θ = 5–50°) with Mercury-calculated simulations to detect polymorphs .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level. Compare experimental vs. theoretical bond angles to validate tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
